molecular formula C10H5BrO3 B11862856 2-Bromo-5-hydroxynaphthalene-1,4-dione CAS No. 69008-03-3

2-Bromo-5-hydroxynaphthalene-1,4-dione

Cat. No.: B11862856
CAS No.: 69008-03-3
M. Wt: 253.05 g/mol
InChI Key: RGSIRCRADOOHTL-UHFFFAOYSA-N
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Description

2-Bromo-5-hydroxynaphthalene-1,4-dione, also known as 2-Bromojuglone, is a brominated hydroxy derivative of 1,4-naphthoquinone with the molecular formula C₁₀H₅BrO₃ and a molecular weight of 253.05 g/mol . This compound serves as a versatile chemical intermediate in organic synthesis and medicinal chemistry research. It is a key precursor in the synthesis of more complex naphthoquinone derivatives and natural product analogs, with documented synthetic yields reaching up to 99% in published literature procedures . Researchers value this bromonaphthoquinone for its potential biological activities, which are often associated with the quinone moiety's redox properties and its ability to interact with various cellular targets. The compound requires careful handling due to its potential hazards. Safety data indicates it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . Appropriate personal protective equipment (PPE), including safety glasses, gloves, and impervious clothing, should be worn. Handling should occur only in a well-ventilated area, and dust formation should be avoided . Store in a cool, well-ventilated place with the container tightly closed . This product is intended For Research Use Only and is not classified as hazardous for transport .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

69008-03-3

Molecular Formula

C10H5BrO3

Molecular Weight

253.05 g/mol

IUPAC Name

2-bromo-5-hydroxynaphthalene-1,4-dione

InChI

InChI=1S/C10H5BrO3/c11-6-4-8(13)9-5(10(6)14)2-1-3-7(9)12/h1-4,12H

InChI Key

RGSIRCRADOOHTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=O)C=C(C2=O)Br

Origin of Product

United States

Synthetic Methodologies for 2 Bromo 5 Hydroxynaphthalene 1,4 Dione and Analogues

Direct Bromination Pathways

The most common and direct route to 2-bromo-5-hydroxynaphthalene-1,4-dione involves the electrophilic bromination of juglone (B1673114). The success of this method hinges on achieving high regioselectivity to favor the formation of the desired 2-bromo isomer over other potential products.

Regioselective Bromination of 5-Hydroxynaphthalene-1,4-dione (Juglone)

The direct bromination of juglone can theoretically yield three different isomers. However, by carefully selecting the brominating agent and reaction conditions, the synthesis can be directed to preferentially produce this compound.

One established method involves the reaction of juglone with bromine in a solution of chloroform (B151607) and acetic acid, which is then refluxed to yield the desired product. acs.org This approach highlights the importance of the solvent system in controlling the reaction's outcome. The use of N-bromosuccinimide (NBS) as a brominating agent also offers a viable route. The reaction conditions, such as temperature and the presence of catalysts, are critical in determining the regioselectivity of the bromination.

Starting MaterialBrominating AgentSolvent/ConditionsMajor Product
5-Hydroxynaphthalene-1,4-dione (Juglone)Br₂CHCl₃, Acetic Acid, RefluxThis compound
5-Hydroxynaphthalene-1,4-dione (Juglone)N-Bromosuccinimide (NBS)Controlled temperature and catalysisPredominantly this compound

Mechanistic Considerations of Bromination in Naphthoquinone Systems

The bromination of naphthoquinones like juglone proceeds through an electrophilic aromatic substitution mechanism. The naphthoquinone core itself is electron-deficient, which would typically disfavor electrophilic attack. However, the presence of the hydroxyl group at the 5-position in juglone activates the ring system, making it more susceptible to bromination.

The reaction mechanism involves the generation of a bromine electrophile (Br+), which then attacks the electron-rich positions of the naphthoquinone ring. The regioselectivity for the 2-position is governed by the electronic effects of the carbonyl groups and the hydroxyl group, which stabilize the intermediate sigma complex formed during the attack at this position more effectively than at other positions. The final step involves the loss of a proton to restore aromaticity and yield the stable this compound. The understanding of these mechanistic principles is crucial for optimizing reaction conditions to achieve high yields of the desired isomer. nih.govnih.gov

Precursor-Based Synthesis Strategies

An alternative to direct bromination involves the use of precursors that are subsequently transformed into the target molecule. These multi-step sequences offer greater control over the final product's structure.

Approaches Involving 2,3-Dibromonaphthalene-1,4-dione

One precursor-based strategy could potentially start from 2,3-dibromonaphthalene-1,4-dione. This approach would necessitate a selective reaction to introduce a hydroxyl group at the 5-position and then selectively remove one of the bromine atoms. While theoretically feasible, this route presents significant challenges in achieving the required regioselectivity for both the hydroxylation and the debromination steps. Further research is needed to develop efficient methods for such transformations.

Functional Group Transformations Preceding Bromination or Hydroxylation

A more practical precursor-based approach involves synthesizing a naphthalene (B1677914) derivative with the desired substitution pattern before oxidation to the final naphthoquinone. researchgate.net For example, a synthetic sequence could begin with a naphthalene derivative that is first brominated at the desired position and then hydroxylated. The final step would be the oxidation of this intermediate to form the 1,4-dione structure. This method allows for the precise placement of the bromo and hydroxyl groups before the formation of the quinone ring, thus avoiding issues with regioselectivity during the final stages. A novel synthetic route for brominated naphthoquinones has been developed, showcasing the versatility of functional group transformations in accessing these compounds. researchgate.net

Multicomponent Reaction Approaches for Naphthoquinone Derivatization

Multicomponent reactions (MCRs) represent a powerful tool in organic synthesis, allowing for the construction of complex molecules from simple starting materials in a single step. globethesis.com While a direct one-pot synthesis of this compound via an MCR is not yet established, these reactions are widely used for the synthesis of a diverse range of naphthoquinone derivatives. researchgate.netnih.gov

For instance, a one-pot, four-component reaction has been developed for the synthesis of naphthoquinone derivatives using aromatic aldehydes, β-keto esters, aryl hydrazines or hydrazine (B178648) hydrate, and 2-hydroxy-1,4-naphthoquinone (B1674593). globethesis.com The principles of MCRs could potentially be adapted to incorporate a bromine source as one of the components, offering an efficient and atom-economical route to the target molecule. The development of such a reaction would be a significant advancement in the synthesis of functionalized naphthoquinones. researchgate.netrsc.org

Advanced Synthetic Techniques for Analogous Brominated Hydroxynaphthoquinones

The synthesis of brominated hydroxynaphthoquinones, a class of compounds that includes this compound, involves diverse and increasingly sophisticated methodologies. These techniques are often tailored to achieve specific regioselectivity and high yields, which are crucial for their application in various fields, including medicinal chemistry. Advanced strategies frequently begin with readily available precursors like juglone (5-hydroxy-1,4-naphthoquinone), lawsone (2-hydroxy-1,4-naphthoquinone), or even naphthalene itself, employing specific reagents to control the position of bromination and other functionalizations.

One advanced approach involves the multi-step synthesis from naphthalene. For instance, an efficient procedure has been developed for the synthesis of 2,5,8-tribromonaphthalene-1,4-dione (a polybrominated analogue) from naphthalene in four steps. researchgate.net This method includes a silver-promoted solvolysis of a hexabromide intermediate, followed by dehydrobromination and subsequent oxidation to yield the final tribromonaphthoquinone. researchgate.net

For the direct functionalization of hydroxynaphthoquinones like juglone, specific bromination techniques are employed. To synthesize 2- and 3-substituted juglone derivatives, a common strategy involves the initial bromination of the juglone core. nih.govacs.org Due to the low nucleophilicity of the hydroxyl group, bromine is first added to juglone in a solution of chloroform, acetic acid, and ethanol (B145695), which is then refluxed to produce a bromo-juglone intermediate (Compound 17 in the study). nih.govacs.org This intermediate is then used for subsequent nucleophilic substitution reactions to introduce other functionalities. nih.govacs.org

Another key precursor, lawsone (2-hydroxy-1,4-naphthoquinone), can be directly brominated to produce analogues. A method for synthesizing 2-hydroxy-3-bromo-1,4-naphthoquinone involves stirring lawsone in chloroform, followed by the addition of sulfuric acid, bromine, and hydrogen peroxide. iajesm.in The reaction progress is monitored by thin-layer chromatography (TLC), and upon completion, the excess bromine is neutralized. iajesm.in This method highlights the direct C-3 bromination of the lawsone scaffold.

The synthesis of 8-halogenated juglone derivatives utilizes a solvent-free Friedel-Crafts acylation reaction. researchgate.net In this approach, various 4-halophenol derivatives are reacted with maleic anhydride (B1165640) to produce the target 8-halojuglone compounds. researchgate.net This method demonstrates an alternative to direct bromination of the naphthoquinone ring, instead building the quinone system from a pre-halogenated precursor.

Regioselectivity is a significant challenge in the synthesis of these compounds. Research has shown that bromination conditions can dramatically influence the regio- and stereoselectivity of the reaction. researchgate.net For instance, mild methods for C2-bromination have been developed for related heterocyclic systems like fused azine N-oxides, using tosic anhydride as an activator and a tetra-n-butylammonium bromide as the bromide source, which can achieve excellent regioselectivity. nih.gov While not directly applied to hydroxynaphthoquinones in the cited study, such techniques represent the forefront of selective halogenation methods that could be adapted for these scaffolds.

The following tables summarize the synthetic approaches for various brominated naphthoquinone analogues based on detailed research findings.

Table 1: Synthesis of 8-Halojuglone Derivatives via Friedel-Crafts Acylation researchgate.net

Entry4-Halophenol DerivativeResulting 8-Halojuglone Derivative
14-Fluorophenol8-Fluorojuglone
24-Chlorophenol8-Chlorojuglone
34-Bromophenol8-Bromojuglone
44-Iodophenol8-Iodojuglone
54-Bromo-3-methylphenol8-Bromo-7-methyljuglone

Table 2: Synthesis of Brominated Naphthoquinone Derivatives

Starting MaterialReagents and ConditionsProductReference
JugloneBr₂, Acetic acid, CHCl₃, Ethanol, refluxThis compound intermediate nih.govacs.org
LawsoneBr₂, 2N H₂SO₄, H₂O₂, Chloroform2-Hydroxy-3-bromo-1,4-naphthoquinone iajesm.in
Naphthalene1. Bromination 2. Silver-promoted solvolysis 3. Dehydrobromination (NaOMe) 4. PCC oxidation2,5,8-Tribromonaphthalene-1,4-dione researchgate.net
2-Naphthalene-1,4-dioneAmines, Et₃N or K₂CO₃2-Bromo-3-aminonaphthalene-1,4-dione derivatives nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For 2-Bromo-5-hydroxynaphthalene-1,4-dione, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments provides a complete picture of its structure.

Proton (¹H) NMR Spectroscopic Analysis of Substituted Naphthoquinones

The ¹H NMR spectrum of a substituted naphthoquinone reveals key information about the protons attached to the aromatic and quinonoid rings. In the case of this compound, which is a derivative of Juglone (B1673114) (5-hydroxy-1,4-naphthoquinone), we can predict the expected signals based on analogous compounds. researchgate.neteuropeanproceedings.com

The spectrum is expected to show signals for four distinct protons. A singlet proton on the quinonoid ring (H-3) and three protons on the hydroxyl-bearing aromatic ring (H-6, H-7, and H-8). The hydroxyl proton (-OH) often appears as a broad singlet, which can be confirmed by D₂O exchange. A key feature in the ¹H NMR spectrum of 5-hydroxynaphthoquinones is the downfield shift of the hydroxyl proton due to intramolecular hydrogen bonding with the adjacent carbonyl group at C-4. For instance, in the related 2-bromo-8-hydroxynaphthalene-1,4-dione (B182733), the hydroxyl proton appears as a sharp singlet at δ 11.73 ppm. nih.gov

The aromatic protons typically appear as multiplets (doublets, triplets, or doublet of doublets) in the range of δ 7.0-8.0 ppm, with their specific chemical shifts and coupling constants dictated by the electronic effects of the bromo and hydroxyl substituents. The lone proton on the quinone ring (H-3) is expected to appear as a singlet, influenced by the adjacent bromine atom. In 2-bromo-8-hydroxynaphthalene-1,4-dione, this proton (H-3) is observed at δ 7.49 ppm. nih.gov

Table 1: Comparative ¹H NMR Data of Related Naphthoquinones

Compound H-3 (s) Aromatic Protons (m) OH (s) Solvent
2-Bromo-8-hydroxynaphthalene-1,4-dione nih.gov 7.49 7.71–7.60 (2H), 7.32–7.29 (1H) 11.73 CDCl₃

| Juglone (5-hydroxy-1,4-naphthoquinone) europeanproceedings.com | - | ~7.0-7.6 | ~12.0 | CDCl₃ |

Note: Data is for illustrative purposes based on closely related structures. 's' denotes singlet, 'm' denotes multiplet.

Carbon-13 (¹³C) NMR Spectroscopic Analysis of the Chemical Compound

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, ten distinct carbon signals are expected. The two carbonyl carbons (C-1 and C-4) are the most deshielded, typically appearing in the δ 180-190 ppm region. wikipedia.org The carbon atom attached to the electronegative bromine atom (C-2) would also be significantly shifted. The carbons of the hydroxyl-bearing ring (C-5 to C-8 and the bridgehead carbons C-4a, C-8a) will have chemical shifts influenced by the electron-donating hydroxyl group.

In the isomer 2-bromo-8-hydroxynaphthalene-1,4-dione, the carbonyl carbons resonate at δ 182.9 and 181.6 ppm, while the carbon bearing the bromine (C-2) is at δ 141.2 ppm. nih.gov The carbon attached to the hydroxyl group (C-8) is found at δ 162.0 ppm. Similar ranges are expected for this compound.

Table 2: Comparative ¹³C NMR Data of Related Naphthoquinones

Compound Carbonyl Carbons (C=O) C-Br C-OH Aromatic/Quinoid Carbons Solvent
2-Bromo-8-hydroxynaphthalene-1,4-dione nih.gov 182.9, 181.6 141.2 162.0 139.3, 137.2, 131.7, 124.8, 119.9, 114.0 CDCl₃
Juglone (5-hydroxy-1,4-naphthoquinone) wikipedia.org 183.2, 189.3 - 160.6 - -

| 2-Bromo-1,4-naphthoquinone spectrabase.com | 182.4, 176.8 | 145.1 | - | 134.5, 134.0, 132.0, 131.2, 127.8, 127.5 | - |

Note: Data is for illustrative purposes based on closely related structures.

Two-Dimensional NMR Techniques for Structural Assignment

While 1D NMR provides initial data, two-dimensional (2D) NMR experiments are crucial for unambiguous assignment of all proton and carbon signals. bas.bg

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, allowing for the tracing of proton networks within the molecule. For this compound, COSY would confirm the connectivity between the protons on the aromatic ring (H-6, H-7, H-8).

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This allows for the direct assignment of a carbon signal based on its attached proton's chemical shift.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings between protons and carbons over two to three bonds. This is particularly useful for identifying quaternary (non-protonated) carbons, such as the carbonyls and the bridgehead carbons, by observing their correlations to nearby protons. For instance, the H-3 proton would show an HMBC correlation to the carbonyl carbons C-1 and C-4, confirming their proximity.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. For this compound, the molecular formula is C₁₀H₅BrO₃. chemspider.com

HRMS provides a very precise measurement of the mass-to-charge ratio (m/z), which can be used to confirm the molecular formula. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Table 3: Molecular Formula and Mass Data

Compound Molecular Formula Calculated Exact Mass [M]⁻
This compound C₁₀H₅BrO₃ 251.9420 u chemsrc.com

| 2-Bromo-8-hydroxynaphthalene-1,4-dione | C₁₀H₅BrO₃ | 250.9349 u ([M-H]⁻) nih.gov |

Note: The exact mass is calculated for the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁶O).

Infrared (IR) Spectroscopy for Characteristic Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.net The IR spectrum of this compound is expected to show several characteristic absorption bands.

O-H Stretching: A broad absorption band is expected in the region of 3500-3200 cm⁻¹ for the hydroxyl group. The broadness is due to hydrogen bonding. In Juglone, this band is observed around 3400 cm⁻¹. wikipedia.org

C=O Stretching: Naphthoquinones typically show two distinct carbonyl stretching bands. For this compound, these would be expected in the range of 1680-1630 cm⁻¹. The carbonyl group at C-4, which is hydrogen-bonded to the 5-OH group, will likely absorb at a lower frequency compared to the C-1 carbonyl. Juglone, for example, shows bands at 1662 and 1641 cm⁻¹. wikipedia.org

C=C Stretching: Absorptions corresponding to the aromatic and quinonoid carbon-carbon double bond stretching vibrations are expected in the 1600-1450 cm⁻¹ region.

C-Br Stretching: The carbon-bromine stretching vibration typically appears in the fingerprint region of the spectrum, usually between 680-515 cm⁻¹.

Table 4: Expected IR Absorption Frequencies

Functional Group Vibration Expected Frequency Range (cm⁻¹) Reference Compound Data (Juglone) wikipedia.org
Hydroxyl O-H Stretch 3500 - 3200 (broad) ~3400
Carbonyl C=O Stretch 1680 - 1630 1662, 1641
Aromatic/Quinoid C=C Stretch 1600 - 1450 -

X-ray Crystallography of Related Naphthoquinone Structures and Complexes

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not reported in the searched literature, analysis of related structures provides valuable insights.

Computational and Theoretical Investigations of 2 Bromo 5 Hydroxynaphthalene 1,4 Dione

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common approach for studying naphthoquinone derivatives, offering a balance between accuracy and computational cost. nih.govnih.gov

Electronic Structure Elucidation and Molecular Orbital Analysis

DFT calculations are instrumental in elucidating the electronic structure of 2-Bromo-5-hydroxynaphthalene-1,4-dione. These calculations map the electron density distribution, revealing key features that govern the molecule's reactivity. The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy gap between HOMO and LUMO provides insights into the molecule's chemical stability and reactivity. For related naphthoquinone derivatives, it has been shown that π-conjugated electrons are key to their properties. nih.gov The presence of the electron-withdrawing bromine atom and the electron-donating hydroxyl group on the naphthalene (B1677914) ring system significantly influences the energies and spatial distributions of these orbitals.

Conformational Analysis and Tautomeric Equilibria

Conformational analysis of this compound using DFT helps to identify the most stable three-dimensional arrangement of its atoms. For the related 2-hydroxy-1,4-naphthoquinone (B1674593) (Lawsone), it is noted that the tautomeric keto form is significant. nih.gov Similarly, this compound can exist in different tautomeric forms due to the hydroxyl group. DFT calculations can predict the relative energies of these tautomers, thereby determining the most prevalent form under different conditions. These structural insights are crucial for understanding the molecule's biological activity, as the effectiveness of similar drug molecules is linked to the stabilization of specific species involved in electron transfer processes. nih.gov

Spectroscopic Property Prediction (NMR, UV-Vis)

DFT methods are employed to predict the spectroscopic properties of molecules, which can then be compared with experimental data for validation of the computational model. For various naphthalene-1,4-dione derivatives, 1H and 13C NMR chemical shifts have been investigated using DFT, with the M06-2X/6-311++G(d,p) level of theory being noted as suitable. nih.gov The electronegativity of substituents is known to impact these chemical shifts. nih.gov Similarly, UV-Vis absorption spectra can be calculated to understand the electronic transitions within the molecule. For a related compound, 5-Bromo-2-Hydroxybenzaldehyde, UV-Visible studies were carried out to analyze its absorbance and the effect of solvent on its wavelength. nih.gov

Molecular Docking Simulations of Compound-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to understand the interaction between small molecules like naphthoquinone derivatives and biological targets such as proteins. nih.gov For instance, molecular docking has been used to analyze the interaction between 2-bromo-1,4-naphthoquinone and the NQO1 protein, revealing that derivatives with a quinoline (B57606) moiety interact more strongly with the active site. mdpi.com In studies of other juglone (B1673114) derivatives, molecular docking has been instrumental in understanding their inhibitory effects on enzymes like protein disulfide isomerase (PDI). nih.govacs.org Such simulations for this compound could identify potential binding modes and affinities to various biological targets, guiding the design of new therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. While specific QSAR studies focusing solely on this compound are not prevalent, the principles of QSAR are highly relevant. For naphthoquinones, it has been observed that the presence and position of substituents like halogens and hydroxyl groups significantly impact their biological activity. For example, chloro and bromo groups at the C2 position have been shown to enhance the minimum inhibitory concentration against certain fungi. nih.gov A QSAR model for a series of compounds including this compound would involve calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and correlating them with observed biological activities to provide mechanistic insights and predict the activity of new, untested derivatives.

Reaction Mechanism Studies Using Computational Methods

Computational methods, particularly DFT, are valuable for studying the mechanisms of chemical reactions. These studies can map the potential energy surface of a reaction, identifying transition states and intermediates to elucidate the reaction pathway. For example, the synthesis of derivatives of 2-bromo-1,4-naphthoquinone involves nucleophilic substitution, and computational studies could model the energetics of this process. mdpi.com The synthesis of 2-Bromo-8-hydroxynaphthalene-1,4-dione (B182733) involves the bromination of juglone, a reaction that could be mechanistically explored using computational tools. nih.govacs.org Such studies on this compound could provide a deeper understanding of its synthesis and reactivity with various chemical species.

Coordination Chemistry of 2 Bromo 5 Hydroxynaphthalene 1,4 Dione

Ligand Properties and Chelation Modes

The coordination behavior of 2-bromo-5-hydroxynaphthalene-1,4-dione is dictated by the arrangement of its hydroxyl and carbonyl groups, which can act as coordination sites for metal ions. The electronic properties of the naphthoquinone ring system also play a crucial role in the stability and reactivity of the resulting metal complexes.

This compound possesses two primary sites for metal coordination. The most common mode of coordination involves the hydroxyl group at the C5 position and the adjacent carbonyl group at the C4 position. This arrangement allows the ligand to act as a monoanionic bidentate chelating agent, forming a stable six-membered ring with a metal ion. This chelation is analogous to that observed for its parent compound, juglone (B1673114) (5-hydroxy-1,4-naphthoquinone). researchgate.netsciforum.net

In addition to the primary bidentate site, the carbonyl group at the C1 position could potentially participate in coordination, leading to a tridentate chelation mode. However, this is less common and would likely result in a less stable coordination geometry. For related 1,8-dihydroxyanthraquinone ligands, both bidentate and tridentate coordination have been observed, with the latter occurring in homobinuclear complexes where each metal ion is bonded to two terminal oxygen atoms and shares two bridging oxygen atoms. researchgate.net While not explicitly documented for this compound, the possibility of such coordination cannot be entirely ruled out under specific reaction conditions.

The potential coordination sites are illustrated below:

Site A (Bidentate): Involving the C5-hydroxyl and C4-carbonyl groups.

Site B (Potential Tridentate): Involving the C5-hydroxyl, C4-carbonyl, and C1-carbonyl groups.

Spectroscopic studies on nickel(II) complexes of 5-amino-8-hydroxy-1,4-naphthoquinone (B1253538) derivatives have shown that the preferred coordination site can be influenced by substituents on the naphthoquinone ring. researchgate.net This suggests that the bromo substituent at the C2 position in this compound could influence its coordination behavior.

The naphthoquinone framework of this compound is redox-active, meaning it can exist in different oxidation states within a metal complex. The ligand can participate in electron transfer processes, making it a "non-innocent" ligand. This property is of significant interest as it can lead to metal complexes with unusual electronic structures and reactivity. nih.govmdpi.com

The quinone moiety can be reduced to a semiquinone radical anion or a catecholate dianion. This redox activity is crucial in the biological functions of many natural quinones and can be harnessed in the design of catalysts and redox-switchable materials. nih.govnih.govresearchgate.net The specific redox state of the ligand in a metal complex will depend on the nature of the metal ion, its oxidation state, and the surrounding ligand environment. For instance, in cobalt(III) complexes with 5-hydroxy-1,4-naphthoquinone derivatives, the reduction of the Co(III) center can trigger the dissociation of the naphthoquinone ligand. nih.gov

The different redox states of the this compound ligand can be represented as follows:

Redox StateDescription
Quinone The neutral, oxidized form of the ligand.
Semiquinone A one-electron reduced radical anion.
Catecholate A two-electron reduced dianion.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound can be achieved through various synthetic routes, leading to complexes with diverse geometries and electronic properties. Comprehensive characterization using spectroscopic and structural techniques is essential to elucidate the nature of the metal-ligand interactions.

The synthesis of transition metal complexes of this compound typically involves the reaction of the deprotonated ligand with a suitable metal salt in an appropriate solvent. The general procedure often includes the following steps:

Deprotonation of the Ligand: The hydroxyl group of this compound is deprotonated using a base, such as an alkali metal hydroxide (B78521) or an amine, to generate the corresponding naphthoquinonate anion.

Reaction with Metal Salt: The in-situ generated anion is then reacted with a transition metal salt (e.g., chlorides, acetates, or nitrates) in a solvent like ethanol (B145695) or methanol.

Isolation of the Complex: The resulting metal complex often precipitates from the reaction mixture and can be isolated by filtration, followed by washing and drying.

For example, the synthesis of juglone and naphthazarin derivatives has been accomplished through Minisci-type direct C-H alkylation, followed by complexation with metal ions in the presence of a base. frontiersin.org Similarly, transition metal complexes of various Schiff base ligands derived from substituted benzaldehydes are prepared by reacting the ligand with metal salts in an ethanolic medium. researchgate.net These methodologies can be adapted for the synthesis of complexes with this compound.

The stoichiometry of the resulting complexes, commonly of the type [M(L)₂] or [M(L)₂(H₂O)₂] (where L is the deprotonated ligand), depends on the metal ion and the reaction conditions.

Spectroscopic techniques are invaluable for probing the coordination environment and electronic structure of metal complexes of this compound.

UV-Visible Spectroscopy: The electronic absorption spectra of the metal complexes provide information about the d-d transitions of the metal ion and the intra-ligand and charge-transfer transitions. libretexts.orgslideshare.netumb.edu Upon coordination, the absorption bands of the ligand are typically shifted. For instance, the UV-Vis spectra of bivalent metal chelates of juglone show distinct absorption bands that are different from the free ligand. researchgate.net The analysis of these spectra helps in understanding the geometry of the complex and the nature of the metal-ligand bonding.

A representative table of expected UV-Vis spectral data for transition metal complexes of a juglone derivative is shown below, based on literature data for analogous compounds.

Table 1: Representative UV-Vis Spectral Data for Transition Metal Complexes of a Juglone Derivative.
Complexλmax (nm)Assignment
Ligand ~250, ~280, ~420Intra-ligand transitions
[Co(L)₂(H₂O)₂] ~550-600d-d transition (4T1g(F) → 4T1g(P))
[Ni(L)₂(H₂O)₂] ~400, ~650-700d-d transitions (3A2g → 3T1g(P), 3A2g → 3T1g(F))
[Cu(L)₂(H₂O)₂] ~600-700d-d transition (2Eg → 2T2g)

Note: This is a representative table based on general knowledge of transition metal complexes and may not reflect the exact values for this compound complexes.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a powerful tool for studying paramagnetic metal complexes, particularly those of copper(II). researchgate.netmdpi.comsci-hub.se The EPR spectrum of a Cu(II) complex provides information about the geometry of the coordination sphere and the nature of the metal-ligand bonds. The g-values and hyperfine coupling constants are sensitive to the electronic environment of the copper ion. For a Cu(II) complex with a dx²-y² ground state, which is common for square planar or elongated octahedral geometries, the EPR spectrum is expected to be axial with g|| > g⊥ > 2.0023. sci-hub.se The presence of nitrogen or sulfur donor atoms in the coordination sphere can be detected through superhyperfine splitting. nih.govnih.gov

Based on the known coordination chemistry of juglone and its derivatives, it is anticipated that transition metal complexes of this compound would adopt geometries such as square planar, tetrahedral, or octahedral, depending on the metal ion and the presence of other coordinating ligands like water or pyridine.

Table 2: Common Geometries of Transition Metal Complexes.
Metal IonCoordination NumberTypical Geometry
Cu(II) 4Square Planar
6Distorted Octahedral
Ni(II) 4Square Planar or Tetrahedral
6Octahedral
Co(II) 4Tetrahedral
6Octahedral
Mn(II) 6Octahedral

Electrochemical Behavior of Metal-Naphthoquinone Complexes

The electrochemical properties of metal-naphthoquinone complexes are of significant interest due to the redox-active nature of the quinone moiety. rsc.org The quinone/hydroquinone redox couple is a fundamental feature, and its potential can be modulated by coordination to a metal center and by the electronic environment of the complex.

Cyclic voltammetry is a key technique used to study the redox behavior of these complexes. researchgate.net For instance, studies on copper(II) complexes with naphthoquinone-derived ligands often reveal redox processes corresponding to both the metal center (e.g., Cu(II)/Cu(I)) and the ligand itself. researchgate.netresearchgate.net The reduction of the quinone moiety is a ligand-centered process that can occur in one or two electron-transfer steps, yielding a semiquinone radical anion or a dianion, respectively. rsc.org

For example, the electrochemical behavior of binuclear copper(II) complexes has been investigated, showing two irreversible one-electron transfers in the cathodic region. researchgate.net These processes are attributed to the stepwise reduction of the metal centers, such as Cu(II)Cu(II) to Cu(I)Cu(II) and then to Cu(I)Cu(I). researchgate.net The presence of the bromine atom in this compound is expected to further influence the electrochemical properties. As an electron-withdrawing group, the bromine atom would likely make the quinone ring more electrophilic, leading to an even greater positive shift in its reduction potential.

The table below summarizes representative electrochemical data for related copper complexes, illustrating the different redox processes observed.

ComplexRedox ProcessPotential (V vs. Ag/AgCl)Notes
Cu2L(1)2Cu(II)Cu(II)/Cu(I)Cu(II)-0.290 to -0.195Quasi-reversible
Cu2L(2)2Cu(I)Cu(II)/Cu(I)Cu(I)-0.14One redox couple
[Cu(SAA)(H2O)]Cu(II)/Cu(I)-0.62Irreversible
[Cu(SAA)(MeImH)]Cu(II)/Cu(I)-0.68Irreversible

Influence of Ancillary Ligands on Coordination Geometries and Properties

Ancillary, or co-ligands, play a crucial role in determining the final coordination geometry, stability, and physicochemical properties of metal-naphthoquinone complexes. rsc.org These ligands occupy the remaining coordination sites on the metal ion not taken by the primary naphthoquinone ligand, thereby completing the metal's coordination sphere. ijprems.comjetir.org

Ancillary ligands also have a significant electronic influence on the complex. nih.gov Electron-donating ancillary ligands can increase the electron density on the metal center. This, in turn, can affect the redox potential of both the metal and the primary naphthoquinone ligand. For instance, in copper complexes, ancillary ligands can alter the Cu(II)/Cu(I) redox potential. cmu.edu This tuning of redox properties is critical for applications in catalysis and materials science. nih.govmdpi.com

Furthermore, the steric bulk of the ancillary ligand can provide kinetic stability to the complex by sterically hindering the approach of other molecules to the metal center. nih.gov This can prevent ligand dissociation or solvent coordination, which is particularly important for maintaining the integrity of the complex in solution. nih.gov The coordination mode of the ancillary ligand itself can also vary, leading to different isomers with distinct properties. rsc.org For example, some ligands can coordinate in different ways, which may not significantly change the emission wavelength in luminescent complexes but can dramatically alter the photoluminescence quantum yield. rsc.org

The table below provides examples of mixed-ligand complexes involving naphthoquinone-related structures and the resulting geometries.

Primary LigandAncillary LigandMetal IonResulting Geometry
Juglone1,10-phenanthrolineCu(II), Co(II), Ni(II)Octahedral
1-nitroso-2-naphtholQuinaldinic acidCu(II), Pd(II)Octahedral
Schiff Base (L1H)Schiff Base (L2H), H2OCo(II), Ni(II), Cu(II), Zn(II)Octahedral
2-((3-(dimethylamino)propyl)amino)naphthalene-1,4-dione-Co(II), Ni(II), Zn(II)Tetrahedral
2-((3-(dimethylamino)propyl)amino)naphthalene-1,4-dione-Cu(II)Square Planar

Chemical Reactivity and Reaction Pathway Analysis

Nucleophilic Addition Reactions

The electron-deficient nature of the α,β-unsaturated ketone system in the naphthoquinone core makes 2-Bromo-5-hydroxynaphthalene-1,4-dione susceptible to nucleophilic addition reactions.

Michael-Type Addition with Thiol-Containing Biomolecules

Naphthoquinones are known to react with thiol-containing molecules, such as glutathione, through a Michael-type addition. researchgate.net This reaction is significant in biological systems as it can lead to the depletion of cellular thiols. The reaction involves the attack of the thiolate anion on one of the electrophilic carbons of the quinone ring. While specific studies on this compound's reaction with biomolecules are not extensively detailed in the provided results, the reactivity of its parent compound, juglone (B1673114), suggests a similar pathway. The presence of the bromine atom can influence the regioselectivity of the thiol addition.

Reactions with Amine and Other Heteroatom Nucleophiles

This compound readily reacts with various amine nucleophiles. For instance, its parent compound, juglone, reacts with dimethylamine (B145610) in water to form 2-(dimethylamino)-8-hydroxynaphthalene-1,4-dione (B11887633) and 3-(dimethylamino)-8-hydroxynaphthalene-1,4-dione. nih.gov Similarly, reactions of other brominated naphthoquinones, like 2,3-dibromonaphthalene-1,4-dione, with primary amines result in monosubstituted aminonaphthoquinones. researchgate.net This suggests that the bromine atom in this compound can be displaced by amine nucleophiles.

The hydroxyl group's low nucleophilicity often requires prior modification of the juglone structure for certain reactions. For the synthesis of some derivatives, bromine is first added to juglone, followed by nucleophilic substitution with hydroxyl-bearing nucleophiles. nih.govacs.org

Redox Chemistry and Reactive Oxygen Species (ROS) Generation Mechanisms

Naphthoquinones, including juglone and its derivatives, are redox-active compounds capable of generating reactive oxygen species (ROS). acs.org This process typically involves the one-electron reduction of the quinone to a semiquinone radical anion, which can then transfer an electron to molecular oxygen to produce superoxide (B77818) radicals. This can initiate a cascade of reactions leading to the formation of other ROS, such as hydrogen peroxide and hydroxyl radicals. mdpi.com

The redox properties of these compounds are central to their biological activities. acs.org While the specific ROS generation mechanism for this compound is not explicitly detailed, the general mechanism for naphthoquinones provides a likely pathway. The presence of the electron-withdrawing bromine atom may influence the redox potential of the molecule, thereby affecting its capacity for ROS generation.

Substitution Reactions at the Bromine Moiety

The bromine atom on the naphthoquinone ring is a leaving group and can be substituted by various nucleophiles. This is a key reaction for the synthesis of a diverse range of derivatives. For example, thioether-type juglone derivatives can be synthesized via nucleophilic substitution of the bromine atom with thiol nucleophiles. nih.govacs.org

The synthesis of 2-Bromo-8-hydroxynaphthalene-1,4-dione (B182733) (an isomer of the title compound) is achieved by reacting juglone with bromine in chloroform (B151607) in the presence of acetic acid. nih.gov This brominated intermediate can then undergo nucleophilic substitution with various nucleophiles, including those containing hydroxyl groups. nih.govacs.org This highlights the utility of the bromine moiety as a handle for further chemical modifications.

Hydrolysis and Rearrangement Pathways in Naphthoquinone Systems

While specific hydrolysis and rearrangement pathways for this compound are not extensively documented in the search results, general knowledge of naphthoquinone chemistry suggests potential reactions. Under certain conditions, the naphthoquinone ring can undergo hydrolysis, although it is generally stable.

Rearrangement reactions are less common but can be induced under specific conditions, such as in the presence of strong acids or bases, or through photochemical methods. For instance, the reaction of 2,3-dibromonaphthalene-1,4-dione with certain pyridyl amines can lead to unexpected products, indicating the possibility of complex reaction pathways. researchgate.net

Molecular Mechanisms of Biological Activity in Vitro Studies

Molecular Targets and Protein Interactions

Research into the molecular interactions of 2-Bromo-5-hydroxynaphthalene-1,4-dione has identified specific protein targets, shedding light on the mechanisms through which it exerts its biological effects.

Inhibition of Specific Enzymes

Protein Disulfide Isomerase (PDI): this compound, also referred to in some literature as 2-Bromo-8-hydroxynaphthalene-1,4-dione (B182733), has been identified as an inhibitor of Protein Disulfide Isomerase (PDI). nih.govacs.orgresearchgate.netnih.gov PDI is an enzyme crucial for the proper folding of proteins in the endoplasmic reticulum and is also found on the surface of cells like platelets, where it plays a role in thrombosis and cancer progression. nih.gov

In a study investigating a series of juglone (B1673114) (5-hydroxy-1,4-naphthoquinone) derivatives, 2-Bromo-8-hydroxynaphthalene-1,4-dione (compound 17 in the study) was synthesized and evaluated for its PDI-inhibitory activity. nih.govacs.orgresearchgate.netnih.gov The inhibitory potential of this compound against both cell surface PDI on human platelets and purified recombinant human PDI (rPDI) was quantified. While specific IC₅₀ values for the bromo-derivative were not provided in the comparative tables of the primary study, it was synthesized as a key intermediate for creating other derivatives that showed potent PDI inhibition. nih.govacs.orgresearchgate.netnih.gov The study focused on the broader implications of the synthesized series, noting that potent PDI inhibitors can interfere with the interplay between platelets and cancer cells. nih.gov

Interactive Table: PDI Inhibition by Select Juglone Derivatives

CompoundPlatelet Surface PDI IC₅₀ (µM)Recombinant PDI IC₅₀ (µM)
Juglone (parent compound)0.631.10
Derivative 90.880.77
Derivative 180.621.01
Derivative 220.480.63
Derivative 290.420.76
Derivative 310.480.71

Data sourced from a study on juglone derivatives, highlighting the potency of related compounds. Specific values for 2-Bromo-8-hydroxynaphthalene-1,4-dione were not tabled. nih.gov

β-Secretase: Based on the available scientific literature, there is no specific information regarding the inhibitory activity of this compound on the enzyme β-secretase.

Modulation of Protein Phosphorylation Pathways

Based on the available scientific literature, there is no specific information detailing the modulation of protein phosphorylation pathways, including the Epidermal Growth Factor Receptor (EGFR) or the PI3K/Akt signaling cascade, by this compound. While other naphthoquinone derivatives have been shown to interact with these pathways, data focusing solely on the bromo-derivative is not present in the reviewed sources. nih.govacs.orgnih.gov

Interference with Signaling Pathways

Based on the available scientific literature, there is no specific information on the interference of this compound with the Mitogen-Activated Protein Kinase (MAPK) or the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathways.

Cellular Responses and Mechanistic Pathways in Cell Culture Models

The interaction of this compound with molecular targets translates into observable effects on cellular behavior, particularly in the context of cancer cell models.

Induction of Apoptosis and Cell Cycle Modulation Mechanisms

Based on the available scientific literature, specific studies detailing the mechanisms of apoptosis induction or cell cycle modulation by this compound are not available. General studies on naphthoquinones suggest that they can induce apoptosis and affect the cell cycle through various mechanisms, including the generation of reactive oxygen species and interaction with key regulatory proteins. nih.govscielo.org.co However, dedicated mechanistic studies for the bromo-derivative are absent in the reviewed literature.

Inhibition of Cellular Proliferation and Colony Formation

The cytotoxic and anti-proliferative effects of this compound have been evaluated against several human cancer cell lines. In the context of its parent compound, juglone, the bromo-derivative's activity was assessed as part of a broader screening of substituted naphthoquinones.

The study by Juang et al. (2024) tested the cytotoxicity of juglone derivatives against lung cancer (A549), breast cancer (MDA-MB-231), glioma (U87), and multiple myeloma (RPMI 8226) cell lines. While 2-Bromo-8-hydroxynaphthalene-1,4-dione (compound 17) was part of the synthetic scheme, its specific IC₅₀ values against these cell lines were not reported in the final tabulated data. The study did, however, report the cytotoxicity of the parent compound, juglone, and other derivatives, demonstrating a range of sensitivities across the cell lines. nih.govresearchgate.net For instance, juglone itself displayed IC₅₀ values from 3.95 to 11.87 µM. nih.gov

Interactive Table: Cytotoxicity of Juglone (Parent Compound) in Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)
A549Lung Cancer11.87 ± 0.60
MDA-MB-231Breast Cancer6.15 ± 0.78
U87Glioma7.45 ± 0.33
RPMI 8226Multiple Myeloma3.95 ± 0.70

This data for the parent compound, juglone, provides context for the expected activity of its derivatives. Data is presented as mean ± SEM. nih.gov

Furthermore, the ability of potent PDI inhibitors from the same study series to prevent platelet-enhanced tumor cell proliferation was demonstrated. In co-culture models, these compounds could reduce the viability of A549 cancer cells that were grown in the presence of platelets, which are known to promote tumor growth. nih.gov This suggests that by inhibiting PDI, compounds like this compound could potentially inhibit colony formation and proliferation, although direct data for this specific derivative is not explicitly provided.

Impact on Platelet Activation and Aggregation Mechanisms

The compound this compound is a derivative of juglone (5-hydroxy-1,4-naphthoquinone), which has been shown to exhibit antiplatelet effects. nih.gov The antiplatelet activity of juglone and its derivatives is associated with the inhibition of protein disulfide isomerase (PDI), an enzyme on the platelet surface that plays a role in thrombus formation. nih.govacs.org

Studies on juglone derivatives have demonstrated their ability to inhibit platelet aggregation induced by agents like collagen and U46619, a thromboxane (B8750289) A₂ mimetic. nih.govacs.org The mechanism involves the inhibition of PDI activity on the platelet surface. nih.govacs.org For instance, certain juglone derivatives have shown potent inhibition of both cell surface PDI and recombinant PDI. acs.org This inhibition of PDI is a key mechanism that disrupts the processes leading to platelet aggregation. nih.govacs.org While direct studies on this compound's antiplatelet mechanism are not extensively detailed in the provided results, the activity of its parent compound and other derivatives provides a strong indication of its likely mechanism of action.

Compound Platelet Aggregation Inhibitory Activity (IC₅₀ in µM) Mechanism
Juglone (parent compound)Potent inhibitorInhibition of platelet surface PDI activity nih.gov
Juglone DerivativesEffective against collagen and U46619-induced aggregation nih.govacs.orgInhibition of cell surface and recombinant PDI acs.org

Mechanisms of Antimicrobial Activity (In Vitro)

Naphthoquinones, the chemical class to which this compound belongs, are recognized for their broad-spectrum antimicrobial properties. nih.govnih.gov Their mechanisms of action are often multifaceted, targeting various cellular processes in both bacteria and fungi. nih.gov

The antibacterial action of 1,4-naphthoquinones is linked to their ability to generate reactive oxygen species (ROS). nih.govnih.gov This leads to oxidative stress, which can damage cellular components and induce apoptosis-like cell death in bacteria. nih.gov For example, certain 1,4-naphthoquinone (B94277) derivatives have been shown to increase intracellular ROS levels in E. coli. nih.gov

Furthermore, the structure of naphthoquinones is crucial for their activity. The presence and position of substituents on the naphthoquinone ring can modulate their biological effects. nih.govresearchgate.net For instance, a hydroxyl group at the C-5 position, as seen in this compound, has been associated with selective growth-inhibitory activity against Clostridium perfringens. researchgate.net The antibacterial mechanisms can also involve the disruption of the cell membrane and inhibition of essential enzymes. mdpi.com

Bacterial Strain Observed Effect of Related Naphthoquinones Proposed Mechanism
E. coliIncreased intracellular ROS levels nih.govGeneration of oxidative stress nih.gov
Clostridium perfringensSelective growth inhibition by 5-hydroxy-1,4-naphthoquinone researchgate.netThe hydroxyl group at C-5 appears crucial for this selective activity researchgate.net
Gram-positive & Gram-negative strainsBroad antibacterial activity nih.govROS generation and induction of apoptosis-like cell death nih.gov

The antifungal mechanisms of naphthoquinones are also linked to their ability to induce oxidative stress through ROS generation. nih.gov Additionally, they can disrupt the fungal cell membrane, leading to increased permeability and leakage of cellular contents like nucleotides. nih.govresearchgate.net

Studies on 2,3-dibromo-1,4-naphthoquinone (B88232) (2,3-DBNQ), a related compound, have shown that it can interfere with the permeability of the fungal membrane in Candida albicans. nih.govresearchgate.net Other dihydroxy-1,4-naphthoquinone derivatives have demonstrated an ability to damage the cell membrane of C. albicans, leading to DNA leakage and disruption of the respiratory chain. mdpi.com These findings suggest that this compound likely shares similar antifungal mechanisms involving membrane disruption and oxidative stress.

Fungal Species Observed Effect of Related Naphthoquinones Proposed Mechanism
Candida albicansDisruption of fungal membrane permeability nih.govresearchgate.netIncreased leakage of nucleotides nih.govresearchgate.net
Candida albicansCell membrane damage, DNA leakage, respiratory chain disruption mdpi.comDisruption of membrane integrity and function mdpi.com

Antiviral Mechanisms of Action (In Vitro, e.g., Protease Inhibition)

Naphthoquinones have been investigated for their antiviral properties, with some derivatives showing potential as inhibitors of viral proteases. nih.gov For instance, a derivative of 3-bromo-1,4-dihydronaphthalene has demonstrated potent inhibitory action against the SARS-CoV-2 main protease (Mpro). nih.gov This inhibition is critical as Mpro is essential for viral replication. nih.gov While direct evidence for this compound is limited in the search results, the activity of structurally similar compounds suggests a potential for protease inhibition.

Neuroprotective Mechanisms (In Vitro)

In vitro studies have highlighted the neuroprotective potential of 1,4-naphthoquinones. nih.gov These compounds have been shown to protect neuronal cells from toxins like paraquat (B189505) and 6-hydroxydopamine, which are used to model Parkinson's disease. nih.gov

The primary neuroprotective mechanism is attributed to their antioxidant and free-radical scavenging activities. nih.gov They can reduce the production of reactive oxygen species and nitric oxide, thereby suppressing oxidative stress. nih.gov Furthermore, they help in normalizing mitochondrial function and restoring the mitochondrial membrane potential, which are often compromised in neurodegenerative conditions. nih.gov The hydrophobicity, polarity, and charge of the 1,4-naphthoquinone molecules are significant factors in determining their neuroprotective activity. nih.gov

Structure-Activity Relationships (SAR) in Mechanistic Context

The biological activities of this compound are intrinsically linked to its chemical structure. The structure-activity relationship (SAR) provides insights into how different parts of the molecule contribute to its function.

1,4-Naphthoquinone Core : This scaffold is a known electrophile and can react with biological nucleophiles. nih.gov It is also capable of generating reactive oxygen species, a key aspect of its antimicrobial and anticancer effects. nih.gov

Bromo Substituent : The bromine atom at the C-2 position influences the electronic properties of the quinone ring, potentially enhancing its reactivity and biological activity.

Hydroxyl Group : The hydroxyl group at the C-5 position is crucial for certain biological activities. For example, it is associated with selective antibacterial activity against C. perfringens. researchgate.net In the context of antiplatelet activity, the position and nature of substituents on the phenyl ring of related compounds have a key effect on the observed biological activity. nih.gov

The combination of these structural features dictates the compound's interaction with biological targets and its subsequent mechanistic actions.

Impact of Halogen and Hydroxyl Group Positioning on Molecular Interactions

The specific placement of halogen and hydroxyl groups on the naphthalene-1,4-dione framework is a critical determinant of the compound's biological and toxicological profile. These substituents influence the molecule's electronic properties, lipophilicity, and steric profile, which in turn affect its interactions with cellular components like proteins and membranes.

The hydroxyl group's position significantly impacts the molecule's reactivity. For instance, 5-hydroxy-1,4-naphthoquinones, such as juglone, are known to be highly reactive. The 5-hydroxyl group enhances the molecule's ability to undergo redox cycling, a process that generates reactive oxygen species (ROS) and can lead to cellular damage. researchgate.net This high reactivity is also associated with toxicity in various cell types. researchgate.net In contrast, 2-hydroxy-1,4-naphthoquinones, like lawsone, are generally less reactive. The 2-hydroxyl group can form a tautomeric structure that stabilizes the quinone ring, making it less susceptible to one-electron reduction and thereby reducing its redox cycling efficiency. researchgate.net The hydroxyl group can also form crucial hydrogen bonds with biological targets. For example, the 2-hydroxyl group of some naphthoquinone inhibitors can become deprotonated and form strong ionic interactions with catalytic arginine residues in enzymes like ThyX, mimicking the binding of the natural substrate. nih.gov

The introduction of a halogen atom, such as bromine, further modulates the molecule's activity. Halogenation can increase the lipophilicity of the compound, potentially enhancing its ability to cross cell membranes and interact with intracellular targets. researchgate.net Studies on various quinoline (B57606) derivatives have shown that the presence and position of a bromo substituent can lead to significant antiproliferative activity. researchgate.net Specifically for naphthoquinones, the presence of a bromine atom at the C2 position has been shown to enhance antifungal activity against certain species. nih.gov This increased potency is attributed to improved permeability and target interaction. researchgate.net The combination of a hydroxyl group at the C5 position and a halogen at C2 or C3 creates a molecule with a distinct electrochemical profile, influencing its ability to participate in crucial biological reactions like Michael additions and interactions with specific enzyme active sites.

Compound ClassSubstituent PositionEffect on Molecular InteractionReference
5-Hydroxynaphthoquinones (e.g., Juglone)-OH at C5High redox cycling potential, leading to increased ROS production and toxicity. researchgate.net
2-Hydroxynaphthoquinones (e.g., Lawsone)-OH at C2Reduced redox cycling due to tautomerization; can form key ionic interactions with enzyme active sites. researchgate.netnih.gov
Halogenated Naphthoquinones-Br at C2Enhances lipophilicity and antifungal activity by improving membrane permeability and target interaction. researchgate.netnih.gov

Role of Michael Acceptor Site Modifications on Biological Mechanisms

The quinone ring of naphthalene-1,4-diones possesses electrophilic carbons at the C2 and C3 positions, making it a "Michael acceptor." This site is susceptible to nucleophilic attack from biological molecules, particularly the thiol groups of cysteine residues in proteins. This covalent bond formation, known as Michael addition, is a key mechanism through which many naphthoquinones exert their biological effects by irreversibly inhibiting enzyme function. nih.gov

Modifying these Michael acceptor sites is a common strategy to modulate the bioactivity and toxicity of naphthoquinones. nih.gov Several approaches have been explored:

Monosubstitution: Introducing a single substituent at the C2 or C3 position can alter the reactivity of the remaining site. For example, introducing a bromine atom at C2, as in this compound, modifies the electrophilicity of the C3 position, influencing its reactivity towards nucleophiles. acs.org

Disubstitution: Blocking both the C2 and C3 positions can prevent Michael addition. Interestingly, some disubstituted juglone derivatives, where the Michael acceptor sites were blocked, still showed potent inhibitory activity against protein disulfide isomerase (PDI). acs.org This suggests that while Michael addition is a primary mechanism for some derivatives, others can inhibit targets through non-covalent interactions at substrate-binding sites. acs.org

Glycosylation: The addition of a sugar moiety can also modify the compound's interaction with its target. Per-acetylation of a glucose moiety attached to a juglone derivative was found to provide better PDI-inhibitory activity. acs.org

Conversely, introducing groups like hydroxyl or dimethylamine (B145610) directly onto the Michael acceptor sites of juglone derivatives led to a loss of PDI-inhibitory activity. acs.org This loss of function is thought to result from the resonance ability of these substituents, which prevents the crucial Michael addition reaction from occurring. acs.org Therefore, the integrity and specific electronic nature of the Michael acceptor site are paramount to the biological mechanism of many naphthoquinone derivatives.

Influence of Derivatization on Target Selectivity and Potency

The derivatization of the this compound scaffold is a powerful tool to enhance potency and tune selectivity towards specific biological targets. By synthetically modifying the core structure, researchers can optimize interactions with a target enzyme or protein while potentially reducing off-target effects.

Studies on juglone (5-hydroxynaphthalene-1,4-dione) derivatives have demonstrated that strategic modifications can significantly improve both potency and selectivity. For instance, certain glycosylated derivatives of juglone were found to be more potent against the multiple myeloma cell line RPMI8226 than the parent compound and even the clinical proteasome inhibitor bortezomib. nih.gov Furthermore, these derivatives exhibited greater selectivity, showing less toxicity towards normal endothelial cells compared to the parent compound. nih.gov

The nature of the substituent plays a critical role. In a series of juglone derivatives, those with specific substitutions at the C2 and/or C3 positions showed stronger inhibition of protein disulfide isomerase (PDI) and greater antiplatelet effects than juglone itself. acs.org The introduction of thio-moieties has also been explored. A series of thio-derivatives of lawsone (2-hydroxynaphthalene-1,4-dione) were synthesized, with the structure-activity relationship revealing that a thiophenyl group enhanced antiplatelet activity. acs.org The position of substituents on this appended phenyl ring was also crucial; a bromo-substituent at the para-position of the phenyl ring yielded the most active derivative against collagen-induced platelet aggregation. acs.org This highlights how derivatization, even at a distal part of the molecule, can profoundly influence target engagement.

This ability to fine-tune activity through derivatization underscores the potential of the naphthoquinone scaffold in developing novel therapeutic agents with improved efficacy and better safety profiles.

Table 2: Influence of Derivatization on the In Vitro Activity of Naphthoquinones
Parent CompoundDerivative TypeBiological Target/AssayObserved EffectReference
Juglone (5-hydroxynaphthalene-1,4-dione)Glycosylated derivatives (e.g., compound 22)RPMI8226 multiple myeloma cellsIncreased potency (IC50 = 48 nM) and improved selectivity over normal cells. nih.gov
Juglone (5-hydroxynaphthalene-1,4-dione)Various C2/C3 substituted derivativesProtein Disulfide Isomerase (PDI)Stronger inhibition activity compared to the parent compound. acs.org
Lawsone (2-hydroxynaphthalene-1,4-dione)2-((4-bromophenyl)thio)-3-hydroxynaphthalene-1,4-dioneCollagen-induced platelet aggregationMost active derivative in the series (IC50 = 5.58 µM). acs.org

Future Directions and Research Opportunities

Design and Synthesis of Novel Derivatives with Enhanced Mechanistic Specificity

The synthetic accessibility of 2-Bromo-5-hydroxynaphthalene-1,4-dione, often prepared as an intermediate from its parent compound juglone (B1673114) (5-hydroxy-1,4-naphthoquinone), provides a robust platform for the generation of diverse chemical libraries. nih.govresearchgate.net Future research will undoubtedly focus on the strategic modification of this core structure to enhance its interaction with specific biological targets and to fine-tune its therapeutic properties.

One promising avenue is the development of derivatives targeting protein disulfide isomerase (PDI), an enzyme implicated in cancer progression and thrombosis. nih.gov The parent compound, juglone, and its derivatives have already demonstrated inhibitory activity against PDI. nih.gov By using this compound as a key intermediate, novel derivatives can be synthesized through nucleophilic substitution reactions, replacing the bromine atom with various functional groups. nih.govacs.org These modifications can be designed to improve potency, selectivity, and pharmacokinetic profiles. For instance, the introduction of glycosylated moieties has been shown to enhance the selective anticancer activity of juglone derivatives. researchgate.netacs.org

The following table outlines potential synthetic strategies for creating novel derivatives of this compound, building upon established methodologies for juglone derivatization.

Synthetic StrategyTarget FunctionalityPotential Therapeutic Application
Nucleophilic SubstitutionIntroduction of thioether, amino, and alkoxy groups.Enhanced PDI inhibition, antiplatelet and anticancer activity.
GlycosylationAttachment of sugar moieties.Improved selectivity for cancer cells, reduced toxicity.
Cross-Coupling ReactionsFormation of carbon-carbon bonds (e.g., Suzuki, Sonogashira).Development of novel scaffolds with unique biological activities.

Advanced Mechanistic Investigations in Complex Biological Systems (In Vitro)

While initial studies have highlighted the potential of juglone derivatives as PDI inhibitors, detailed mechanistic investigations of this compound itself within complex biological systems are still in their infancy. Future in vitro studies are crucial to elucidate its precise mechanism of action and to identify its full spectrum of biological targets.

A key area of investigation will be to assess the compound's effects on various cancer cell lines, particularly those known to overexpress PDI, such as multiple myeloma. acs.org Such studies would involve cell viability assays, apoptosis and cell cycle analysis, and measurement of reactive oxygen species (ROS) production, a known consequence of naphthoquinone activity. nih.gov Furthermore, investigating its impact on platelet aggregation and the intricate interplay between platelets and cancer cells will provide valuable insights into its potential as a dual antiplatelet and anticancer agent. nih.gov

In vitro studies should also explore the compound's activity against other relevant biological targets. For example, juglone and its derivatives have been reported to inhibit other enzymes, including the SARS-CoV-2 main protease (Mpro). nih.gov Investigating the inhibitory potential of this compound against a panel of enzymes would broaden our understanding of its pharmacological profile.

Exploration of New Chemical Reactivity Pathways

The bromine atom in this compound is not just a site for simple nucleophilic substitution; it also opens the door to a rich and diverse range of chemical transformations. Exploring these new reactivity pathways is a key future direction that could lead to the discovery of novel molecular architectures with unforeseen biological activities.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govwikipedia.orgyoutube.com Applying these methods to this compound would enable the introduction of a wide array of aryl, vinyl, and alkynyl groups, dramatically expanding the chemical space of accessible derivatives. researchgate.netnih.gov

Furthermore, the dienophilic nature of the naphthoquinone ring suggests the potential for cycloaddition reactions. nih.govresearchgate.net Investigating [4+2] and other cycloaddition reactions with this compound could lead to the synthesis of complex, polycyclic structures that may possess unique and potent biological properties. The reactivity of the quinone moiety itself in oxidative coupling reactions also presents another avenue for creating novel dimeric or hybrid molecules. nih.gov

Development of this compound as a Chemical Probe

A chemical probe is a small molecule that can be used to study the function of a specific biological target in a cellular or in vivo context. The development of this compound as a chemical probe represents a significant research opportunity. Its inherent reactivity and the potential for derivatization make it an attractive candidate for this purpose.

One exciting possibility is the development of fluorescent probes for imaging specific biological processes. Naphthoquinone scaffolds have been successfully utilized to create fluorescent probes for imaging amyloid-β plaques in the context of Alzheimer's disease. nih.govresearchgate.net By attaching a fluorophore to the this compound core, it may be possible to develop probes that can visualize the localization and activity of its biological targets, such as PDI, within living cells. The design of such probes would involve linking the naphthoquinone moiety to a reporter group whose fluorescence is modulated upon binding to the target. biorxiv.orgrsc.orgrsc.org

The reactive nature of the bromo-naphthoquinone could also be harnessed to create activity-based probes (ABPs). These probes form a covalent bond with their target protein, allowing for its identification and characterization from complex biological mixtures. This approach would be invaluable for identifying novel cellular targets of this compound and for understanding its off-target effects.

Computational Design and Optimization for Specific Molecular Interactions

Computational methods, including molecular docking and molecular dynamics (MD) simulations, are indispensable tools in modern drug discovery and development. nih.govphyschemres.org These approaches can provide valuable insights into the molecular interactions between a ligand and its target protein, guiding the design of more potent and selective inhibitors.

For this compound, computational studies can be employed to predict its binding affinity and mode of interaction with various biological targets. Molecular docking studies have already been used to understand the interaction of juglone derivatives with PDI, highlighting key amino acid residues involved in binding. nih.govacs.org Similar in silico experiments can be performed for this compound and its prospective derivatives to prioritize synthetic efforts.

Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies can be conducted on a library of synthesized derivatives to build predictive models that correlate specific structural features with biological activity. nih.govnih.gov These models can then be used to virtually screen new, un-synthesized compounds and to guide the optimization of lead candidates for improved potency and desired ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

The following table summarizes the potential applications of computational methods in the future research of this compound.

Computational MethodApplicationExpected Outcome
Molecular DockingPredict binding modes and affinities to target proteins (e.g., PDI, Mpro).Identification of key molecular interactions and guidance for derivative design.
Molecular Dynamics (MD) SimulationsSimulate the dynamic behavior of the ligand-protein complex over time.Assessment of binding stability and conformational changes.
QSAR ModelingCorrelate structural properties of derivatives with their biological activity.Predictive models for virtual screening and lead optimization.
ADMET PredictionIn silico estimation of pharmacokinetic and toxicity properties.Early identification of potential liabilities and guidance for structural modification.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-bromo-5-hydroxynaphthalene-1,4-dione, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via bromination of 5-hydroxynaphthalene-1,4-dione using bromine or N-bromosuccinimide (NBS) in acidic or aprotic solvents. Key variables include temperature (optimized between 60–80°C), stoichiometry (1:1.2 molar ratio of substrate to bromine), and reaction time (4–8 hours). Orthogonal experimental design (e.g., Taguchi methods) can optimize these parameters to maximize yield . Characterization via HPLC-MS and NMR is critical to confirm purity and regioselectivity, as competing bromination sites may lead to byproducts .

Q. How can researchers address discrepancies in reported melting points or spectral data for this compound?

  • Methodological Answer : Contradictions in physical properties often arise from impurities or polymorphic forms. Recrystallization in polar solvents (e.g., ethanol/water mixtures) followed by differential scanning calorimetry (DSC) can standardize melting points. Cross-validation of spectral data (e.g., comparing 1^1H-NMR chemical shifts with density functional theory (DFT)-predicted values) resolves inconsistencies. For example, Laatsch et al. (1985) reported a melting point range of 210–212°C, while later studies noted variations due to solvent residues .

Q. What stability considerations are critical for handling this compound in aqueous or oxidative environments?

  • Methodological Answer : The compound is sensitive to light and moisture, requiring storage under inert atmospheres (argon) at –20°C. Stability tests using accelerated degradation studies (e.g., 40°C/75% relative humidity for 4 weeks) reveal hydrolysis of the bromo group in aqueous media. Use of antioxidants like BHT (0.1% w/w) in stock solutions mitigates oxidative decomposition .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G* level) model the electron-deficient quinone ring and bromine’s leaving-group potential. Fukui indices identify electrophilic sites for Suzuki-Miyaura coupling, while transition-state analysis predicts activation barriers. For instance, coupling with arylboronic acids requires palladium catalysts (e.g., Pd(PPh3_3)4_4) and base (K2_2CO3_3) in THF at 80°C, with yields correlated to computed frontier molecular orbitals .

Q. What experimental strategies resolve contradictions in reported biological activity (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodological Answer : Contradictory bioactivity data may stem from assay conditions (e.g., bacterial strain variability, cell line specificity). Replicate studies using standardized protocols (e.g., CLSI guidelines for antimicrobial testing, MTT assays for cytotoxicity) improve reproducibility. Meta-analysis of literature (e.g., Tandon et al., 2005 vs. Bekaert et al., 1986) identifies structure-activity relationships (SARs), highlighting the role of the hydroxyl group in modulating selectivity .

Q. How does adsorption on indoor surfaces (e.g., polymers, metals) influence the environmental fate of this compound?

  • Methodological Answer : Surface chemistry studies using quartz crystal microbalance (QCM) and X-ray photoelectron spectroscopy (XPS) quantify adsorption kinetics on materials like PVC or stainless steel. Environmental chamber experiments simulate indoor conditions (25°C, 50% RH), revealing that hydroxyl groups enhance adhesion via hydrogen bonding. Oxidative degradation pathways (e.g., ozonolysis) further alter surface interactions .

Q. What advanced separation techniques purify this compound from complex reaction mixtures?

  • Methodological Answer : High-performance countercurrent chromatography (HPCCC) with a solvent system of hexane/ethyl acetate/methanol/water (5:5:5:5 v/v) achieves >98% purity. Membrane technologies (e.g., nanofiltration with 300 Da MWCO membranes) remove low-molecular-weight impurities. Process simulation (Aspen Plus®) optimizes multi-stage crystallization for industrial-scale applications .

Data Analysis and Experimental Design

Q. How can factorial design optimize the synthesis of derivatives (e.g., amino-substituted analogs)?

  • Methodological Answer : A 23^3 factorial design evaluates temperature (X1_1), catalyst loading (X2_2), and solvent polarity (X3_3) on yield. Response surface methodology (RSM) identifies interactions; for example, high temperature (80°C) and polar solvents (DMF) synergistically improve amination yields. ANOVA validates model significance (p < 0.05) .

Q. What statistical methods reconcile conflicting results in kinetic studies of degradation pathways?

  • Methodological Answer : Bayesian hierarchical modeling integrates disparate datasets (e.g., rate constants from HPLC vs. UV-Vis) by weighting studies based on experimental precision. Monte Carlo simulations account for measurement uncertainty, revealing that photodegradation follows pseudo-first-order kinetics (k = 0.012 h1^{-1}) under UV light .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.